molecular formula C7H7BrO3 B2559815 4-Bromo-3,5-dimethyl-2-furoic acid CAS No. 1092286-18-4

4-Bromo-3,5-dimethyl-2-furoic acid

Cat. No. B2559815
CAS RN: 1092286-18-4
M. Wt: 219.034
InChI Key: MPMDOWUTKXPBFG-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-2-furoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of furoic acid and has a molecular weight of 229.09 g/mol.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-2-furoic acid is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in various biological processes. It has also been reported to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-3,5-dimethyl-2-furoic acid have not been extensively studied. However, it has been reported to exhibit cytotoxicity against certain cancer cell lines. It has also been shown to exhibit antimicrobial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-3,5-dimethyl-2-furoic acid in lab experiments include its ease of synthesis and its potential applications in various research fields. However, the limitations include its limited solubility in water and other common solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-Bromo-3,5-dimethyl-2-furoic acid. One potential direction is to further explore its potential applications in the synthesis of biologically active molecules. Another direction is to investigate its mechanism of action and its potential as an inhibitor of certain enzymes involved in various biological processes. Additionally, further studies are needed to explore its potential as an antimicrobial and antitumor agent.

Synthesis Methods

The synthesis of 4-Bromo-3,5-dimethyl-2-furoic acid has been reported in the literature. The most common method involves the reaction of 3,5-dimethyl-2-furancarboxylic acid with bromine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in a solvent such as acetic acid under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-Bromo-3,5-dimethyl-2-furoic acid.

Scientific Research Applications

4-Bromo-3,5-dimethyl-2-furoic acid has been extensively studied for its potential applications in various research fields. It has been used as a building block in the synthesis of various organic compounds such as heterocyclic compounds, pharmaceuticals, and agrochemicals. This compound has also been used as a starting material for the synthesis of biologically active molecules such as antitumor agents, antiviral agents, and antimicrobial agents.

properties

IUPAC Name

4-bromo-3,5-dimethylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDOWUTKXPBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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